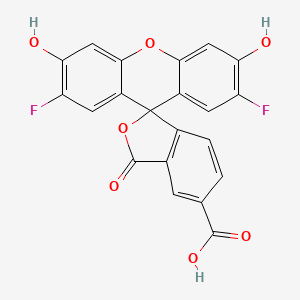

OG 488, acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H10F2O7 |

|---|---|

分子量 |

412.3 g/mol |

IUPAC 名称 |

2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |

InChI |

InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) |

InChI 键 |

CQJLDIGZTKKPAJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Acidic Response: A Technical Guide to Oregon Green 488 Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 (OG 488), a fluorinated derivative of fluorescein, stands as a valuable tool in cellular and biochemical research due to its distinct pH-dependent fluorescence. This technical guide delves into the core principles governing this phenomenon, providing researchers with the foundational knowledge to effectively utilize OG 488 as a pH indicator, particularly within acidic environments.

The Core Principle: A Protonation-Dependent Quantum Yield

The fluorescence of Oregon Green 488 is intrinsically linked to its molecular structure and the pH of its surrounding environment. The operative mechanism is a reversible protonation and deprotonation of the xanthene core, which dictates the fluorophore's ability to absorb and emit light.

At its core, OG 488 is a weak acid with a pKa value typically reported in the range of 4.6 to 4.8.[1] This pKa is significantly lower than that of its parent compound, fluorescein (pKa ~6.4), making OG 488 particularly well-suited for probing acidic compartments within cells, such as endosomes and lysosomes, or for assays conducted under acidic conditions.[2][3][4][5]

The fluorescence of OG 488 is significantly quenched in its protonated state, which predominates at pH values below its pKa. Upon deprotonation in more alkaline environments, the molecule undergoes a structural rearrangement that results in a dramatic increase in its fluorescence quantum yield. This transition between a low-fluorescence (protonated) and a high-fluorescence (deprotonated) state is the fundamental principle behind its use as a pH indicator.

The chemical equilibrium governing this process can be visualized as follows:

References

- 1. Oregon Green 488 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

Oregon Green 488 Carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 is a bright, green-fluorescent dye that serves as a robust tool in a multitude of biological research and drug development applications. As a fluorinated analog of fluorescein, it offers significant advantages, including enhanced photostability and a lower pKa, making its fluorescence essentially pH-insensitive within the physiological range.[1][2][3][4][5][6] This guide provides an in-depth overview of the spectral properties, experimental protocols, and key applications of Oregon Green 488 carboxylic acid and its derivatives.

Core Spectral Properties

The spectral characteristics of Oregon Green 488 make it an excellent choice for fluorescence microscopy, flow cytometry, and other fluorescence-based assays. It is well-suited for excitation by the 488 nm laser line.[7] The key spectral properties are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~496 nm | Ranges from 490-498 nm have been reported.[1][2][5][8][9][10][11][12][13][14] |

| Emission Maximum (λem) | ~524 nm | Ranges from 514-526 nm have been reported.[1][2][5][8][9][10][11][12][13][14] |

| Molar Extinction Coefficient (ε) | ~76,000-85,000 cm⁻¹M⁻¹ | [1][3][13] |

| Fluorescence Quantum Yield (Φ) | ~0.91 | [15] |

| Fluorescence Lifetime (τ) | ~4.1 ns | Measured in pH 9.0 buffer at 20°C.[16] |

| pKa | ~4.7 | This low pKa makes its fluorescence largely independent of pH in the physiological range (pH 6-8).[1][2][3][4][5][7][11][17] |

Experimental Protocols

Oregon Green 488 carboxylic acid and its amine-reactive succinimidyl ester derivatives are widely used for covalent labeling of proteins, antibodies, and other biomolecules.

Protein Labeling with Oregon Green 488 Succinimidyl Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

-

Protein solution (2 mg/mL in amine-free buffer, e.g., PBS)

-

Oregon Green 488 carboxylic acid, succinimidyl ester (SE)

-

1 M Sodium bicarbonate solution (pH ~8.3)

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare Protein Solution: Ensure the protein is at a concentration of approximately 2 mg/mL in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), it should be exchanged by dialysis or another method.[9]

-

Adjust pH: For efficient labeling, the pH of the protein solution should be raised to between 7.5 and 8.5. Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL protein solution.[9]

-

Prepare Reactive Dye: Allow a vial of the Oregon Green 488 succinimidyl ester to warm to room temperature.[9]

-

Labeling Reaction: Transfer the pH-adjusted protein solution to the vial of reactive dye. Cap the vial and invert it several times to dissolve the dye. Stir the reaction mixture for 1 hour at room temperature, protected from light.[9]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.

-

Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it can be divided into aliquots and frozen at -20°C.[9]

Cell Staining with CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester

This cell-permeant dye is useful for tracking cell proliferation. Inside the cell, esterases cleave the acetate groups, and the dye covalently binds to intracellular amines.

Materials:

-

Single-cell suspension in a protein-free, amine-free physiological buffer (e.g., PBS)

-

CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE)

-

Anhydrous DMSO

-

Complete cell culture medium

Procedure:

-

Prepare Dye Stock Solution: Immediately before use, dissolve the CellTrace™ dye in anhydrous DMSO to create a stock solution.

-

Prepare Staining Solution: Dilute the stock solution in PBS or another appropriate buffer to a final working concentration, typically between 1-10 µM.

-

Cell Staining: Add the staining solution to the single-cell suspension and mix gently. Incubate for 20 minutes at 37°C, agitating the cells gently during this time.[18]

-

Quench and Wash: To stop the reaction, add serum or BSA (at least 1%) to scavenge any unreacted dye.[18] Centrifuge the cells, wash them once with complete medium, and then resuspend them in fresh complete medium.

-

De-esterification: Incubate the cells for an additional 10-20 minutes to allow for the complete removal of acetate groups by intracellular esterases.[18] The cells are now ready for analysis.

Visualizing the Workflow

The following diagrams illustrate the key steps in the protein labeling and cell staining processes.

Applications in Research and Development

The favorable spectral properties and versatility of Oregon Green 488 carboxylic acid and its derivatives make them suitable for a wide array of applications, including:

-

Immunofluorescence: Labeling primary or secondary antibodies for the detection of specific cellular targets.

-

Cell Proliferation and Tracking: Monitoring cell division and migration over time.[17][18][19]

-

Fluorescence Anisotropy: Measuring protein-protein and protein-nucleic acid interactions.[13][16]

-

Calcium Imaging: As a component of calcium indicators like Oregon Green BAPTA-1.[20]

-

pH Sensing in Acidic Organelles: While pH-insensitive at physiological pH, its fluorescence is pH-dependent in more acidic environments, allowing for the study of acidic organelles.[7][11]

References

- 1. 5-OG488 acid [equivalent to Oregon Green® 488 carboxylic acid, 5-isomer] | AAT Bioquest [aatbio.com]

- 2. abpbio.com [abpbio.com]

- 3. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. Oregon Green 488 Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ulab360.com [ulab360.com]

- 10. Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online [thermofisher.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]

- 14. abpbio.com [abpbio.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Invitrogen CellTrace Oregon Green 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE), cell permeant, mixed isomers 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 18. CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE), cell permeant, mixed isomers - FAQs [thermofisher.com]

- 19. CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE), cell permeant, mixed isomers 20 x 50 μg [thermofisher.com]

- 20. docs.aatbio.com [docs.aatbio.com]

Core Chemical Structure: The Impact of Fluorination

An In-depth Technical Guide: Oregon Green™ 488 vs. Fluorescein

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. Fluorescein, a long-standing and well-characterized fluorophore, has been a workhorse in biological imaging for decades.[1] However, its limitations, particularly its pH sensitivity and susceptibility to photobleaching, have driven the development of superior alternatives.[2] Oregon Green™ 488 (OG 488), a fluorinated derivative of fluorescein, represents a significant advancement, offering enhanced properties for a wide range of applications.[3][4]

This technical guide provides an in-depth comparison of the chemical structures of Oregon Green™ 488 and fluorescein, detailing how subtle structural modifications translate into substantial differences in performance. We will explore their physicochemical properties, present comparative data in a structured format, and provide a representative experimental protocol for immunofluorescence applications.

The fundamental difference between Oregon Green™ 488 and fluorescein lies in the addition of two electron-withdrawing fluorine atoms to the xanthene ring of the fluorescein core.[3][4] Specifically, OG 488 is 2',7'-difluorofluorescein.[3] This seemingly minor alteration has profound effects on the electronic properties of the molecule, leading to significant advantages in practical applications.

Fluorescein (C₂₀H₁₂O₅) is a synthetic organic compound first synthesized in 1871.[5][] Its structure is based on a xanthene backbone.[7] Oregon Green™ 488 carboxylic acid (C₂₁H₁₀F₂O₇) incorporates this same core but is distinguished by fluorine atoms at the 2' and 7' positions.[3][8]

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Trans-Scleral Permeability of Oregon Green 488® - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. macsenlab.com [macsenlab.com]

- 7. Fluorescein - Wikipedia [en.wikipedia.org]

- 8. Oregon Green 488 carboxylic acid | 195136-52-8 [chemicalbook.com]

An In-depth Technical Guide to Oregon Green 488: pKa and pH Sensitivity for Researchers and Drug Development Professionals

Introduction: Oregon Green 488 (OG 488) is a bright, green-fluorescent dye derived from fluorescein. Its utility in biological research and drug development is significantly influenced by its chemical properties, particularly its acid dissociation constant (pKa) and the resulting pH sensitivity of its fluorescence. This technical guide provides a comprehensive overview of these characteristics, including quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties of Oregon Green 488

Oregon Green 488 is a fluorinated analog of fluorescein, a modification that bestows several advantageous properties. It exhibits greater photostability and a lower pKa compared to its parent compound, making its fluorescence less susceptible to changes in the physiological pH range.[1][2] With an excitation maximum around 496 nm and an emission maximum at approximately 524 nm, OG 488 is well-suited for instruments equipped with a 488 nm laser line.[2]

The key to OG 488's utility as a pH indicator lies in its pKa, which is consistently reported to be in the range of 4.6 to 4.8.[3][4] This property dictates that the dye's fluorescence intensity is relatively stable at neutral and alkaline pH but shows marked changes in acidic environments. This characteristic makes it an invaluable tool for studying acidic organelles such as endosomes and lysosomes, and for monitoring cellular processes that involve pH fluctuations in the acidic range.[3]

Quantitative Data: pH-Dependent Fluorescence

The fluorescence of Oregon Green 488 is quenched at acidic pH values below its pKa. As the pH increases, the dye becomes deprotonated, leading to a significant increase in its fluorescence quantum yield. A common method to quantify this relationship is to measure the ratio of fluorescence intensities at two different excitation wavelengths while keeping the emission wavelength constant. This ratiometric approach provides a robust measure of pH that is less susceptible to variations in dye concentration or instrument sensitivity.

Below is a summary of the pH-dependent fluorescence properties of Oregon Green 488.

| Property | Value | Reference |

| pKa | 4.6 - 4.8 | [3][4] |

| Excitation Maximum | ~496 nm | [2] |

| Emission Maximum | ~524 nm | [2] |

Table 1: pH-Dependent Fluorescence Ratio of Oregon Green 488

| pH | Fluorescence Ratio (Excitation at 490 nm / 440 nm, Emission at 530 nm) |

| 4.0 | ~0.4 |

| 4.5 | ~0.6 |

| 5.0 | ~1.0 |

| 5.5 | ~1.5 |

| 6.0 | ~2.0 |

| 6.5 | ~2.3 |

| 7.0 | ~2.5 |

| 7.5 | ~2.6 |

Note: The values in this table are derived from published calibration curve data and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Determination of OG 488 pKa by Spectrofluorometry

This protocol outlines the steps to determine the pKa of Oregon Green 488 by measuring its fluorescence intensity across a range of pH values.

Materials:

-

Oregon Green 488, carboxylic acid

-

A series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate, phosphate, and borate buffers)

-

Spectrofluorometer

-

pH meter

-

Volumetric flasks and pipettes

Methodology:

-

Prepare a Stock Solution: Dissolve a known amount of Oregon Green 488 in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

Prepare Working Solutions: For each pH buffer, prepare a dilute working solution of OG 488 by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the dye should be in the low micromolar range to avoid self-quenching.

-

Measure Fluorescence: For each working solution, measure the fluorescence intensity using the spectrofluorometer. Set the excitation wavelength to the maximum absorbance of the protonated form (around 490 nm) and the emission wavelength to the maximum of the deprotonated form (around 524 nm).

-

Record pH: Accurately measure the pH of each buffer solution using a calibrated pH meter.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting data should form a sigmoidal curve. The pKa is the pH at which the fluorescence intensity is half of the maximum intensity. Alternatively, the data can be linearized using the Henderson-Hasselbalch equation to determine the pKa.

Intracellular pH Measurement using OG 488 and Flow Cytometry

This protocol describes how to measure the intracellular pH of a cell population using Oregon Green 488 and flow cytometry. The key to this method is the creation of a calibration curve that relates the fluorescence of the intracellular dye to the extracellular pH.

Materials:

-

Cells of interest in suspension

-

Oregon Green 488, acetoxymethyl (AM) ester (cell-permeant form)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Calibration buffers with a range of pH values (e.g., from 4.5 to 7.5) containing a high concentration of potassium

-

Nigericin (a proton ionophore)

-

Flow cytometer with 488 nm excitation and appropriate emission filters (e.g., 530/30 nm)

Methodology:

-

Cell Loading: Incubate the cells with OG 488-AM in complete culture medium. The AM ester allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent OG 488.

-

Washing: After incubation, wash the cells with PBS to remove any extracellular dye.

-

Calibration Curve Generation:

-

Resuspend aliquots of the loaded cells in the different pH calibration buffers.

-

Add nigericin to each aliquot. Nigericin equilibrates the intracellular and extracellular pH by exchanging K+ for H+.

-

Analyze each aliquot on the flow cytometer to measure the mean fluorescence intensity at each known pH.

-

Plot the mean fluorescence intensity against the pH of the calibration buffers to generate a calibration curve.

-

-

Measurement of Experimental Samples:

-

Resuspend the remaining loaded cells in the experimental medium.

-

Analyze the cells on the flow cytometer to measure their mean fluorescence intensity.

-

-

Data Analysis: Use the calibration curve to convert the mean fluorescence intensity of the experimental samples into an intracellular pH value.

Signaling Pathways and Applications

Due to its sensitivity to acidic environments, Oregon Green 488 is particularly well-suited for studying cellular processes that involve changes in the pH of intracellular compartments.

Endocytosis and Phagocytosis: A primary application of OG 488 is in the study of endocytic and phagocytic pathways. When particles or molecules labeled with OG 488 are internalized by cells, they are trafficked through endosomes and lysosomes, which are progressively acidified. This acidification leads to a decrease in the fluorescence of OG 488, allowing researchers to monitor the maturation of these compartments and measure their pH.[5]

Conclusion

Oregon Green 488 is a versatile and robust fluorescent probe for the investigation of cellular processes occurring in acidic environments. Its favorable pKa, high quantum yield, and photostability make it a superior choice over traditional fluorescein dyes for many applications. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize OG 488 in their studies. By understanding the core principles of its pH sensitivity and employing rigorous experimental design, the full potential of this powerful tool can be realized.

References

- 1. Phagosomal pH determination by dual fluorescence flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Flow cytometric measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oregon Green 488 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Oregon Green 488, Carboxylic Acid for Amine Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and experimental protocols for labeling primary amines using Oregon Green 488, carboxylic acid and its activated ester derivatives. Oregon Green 488 (OG 488) is a bright, green-fluorescent dye valued for its high photostability and a pKa of approximately 4.7, which renders its fluorescence essentially pH-insensitive in the physiological range.[1][2][3][4][5][6] These characteristics make it an excellent alternative to fluorescein for creating fluorescently-labeled bioconjugates.

Core Mechanism of Action

The covalent labeling of primary amines (e.g., on proteins, peptides, or modified oligonucleotides) with Oregon Green 488 relies on the formation of a stable amide bond. While the carboxylic acid form of OG 488 is the parent compound, direct reaction with an amine is inefficient. Therefore, the carboxylic acid must first be activated. The most common and effective method for amine labeling involves the use of an N-hydroxysuccinimidyl (NHS) ester of Oregon Green 488. This can be achieved either by using pre-activated OG 488, succinimidyl ester (SE) or by activating OG 488, carboxylic acid in situ using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.

Labeling with OG 488, Succinimidyl Ester (SE)

The most straightforward method for labeling primary amines utilizes the succinimidyl ester derivative of Oregon Green 488. The succinimidyl ester is a highly efficient amine-reactive moiety.[5] The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7][8] This reaction is most efficient at a slightly alkaline pH of 7.5-8.5.[5]

In Situ Activation of OG 488, Carboxylic Acid with EDC and NHS

When starting with Oregon Green 488, carboxylic acid, a two-step coupling procedure is employed to generate the reactive NHS ester in situ.[9][10]

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of OG 488 to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2][10]

-

Formation of the NHS Ester and Amine Reaction: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, stabilizes the activated intermediate by converting it into a more stable NHS ester.[10][11] This semi-stable NHS ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond.[1] The addition of NHS significantly improves the efficiency of the coupling reaction.[10]

Quantitative Data

The following table summarizes the key quantitative data for Oregon Green 488 and its derivatives.

| Property | Value | References |

| Excitation Maximum (Ex) | ~496 nm | [1][5] |

| Emission Maximum (Em) | ~524 nm | [1][5] |

| Molar Extinction Coefficient | ~70,000 cm⁻¹M⁻¹ | [5] |

| pKa | ~4.7 | [1][2][3][4][6] |

| Molecular Weight (Carboxylic Acid, 5-isomer) | 412.3 g/mol | [3] |

| Molecular Weight (Succinimidyl Ester, 5-isomer) | 509.38 g/mol | [2] |

Experimental Protocols

Protocol 1: Labeling of Proteins with Oregon Green 488, Succinimidyl Ester (SE)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.[5]

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

Oregon Green 488, Succinimidyl Ester (SE)

-

1 M Sodium bicarbonate, pH ~8.3

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., gel filtration)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

Reaction Setup:

-

To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH of the reaction mixture.[5]

-

Prepare a stock solution of OG 488, SE in anhydrous DMSO (e.g., 10 mg/mL).

-

Add the appropriate amount of the OG 488, SE stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point for IgG is a 10-20 fold molar excess of the dye.

-

-

Incubation:

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm and 496 nm.

-

Calculate the protein concentration and the concentration of the dye. The DOL is the molar ratio of the dye to the protein. For IgGs, a DOL of 4-8 is often optimal.[5]

-

-

Storage:

-

Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA, aliquot, and freeze at -20°C.[5]

-

Protocol 2: Two-Step Labeling of Amines with OG 488, Carboxylic Acid using EDC/NHS

This is a general protocol for activating a carboxyl group and coupling it to a primary amine.

Materials:

-

Oregon Green 488, Carboxylic Acid

-

Molecule with a primary amine to be labeled

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Purification column

Procedure:

-

Activation of OG 488, Carboxylic Acid:

-

Dissolve OG 488, carboxylic acid in the Activation Buffer.

-

Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

-

Add a molar excess of EDC and NHS to the OG 488 solution. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the carboxylic acid.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.[9]

-

-

Coupling to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated OG 488-NHS ester solution to the amine-containing molecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

-

-

Quenching the Reaction:

-

Add a quenching solution to react with any remaining NHS esters. Incubate for 15-30 minutes.

-

-

Purification:

-

Purify the conjugate using an appropriate method, such as dialysis or column chromatography, to remove unreacted dye and byproducts.

-

Visualizations

Caption: Reaction of OG 488, Succinimidyl Ester with a primary amine.

Caption: Two-step activation and coupling of OG 488, Carboxylic Acid.

References

- 1. researchgate.net [researchgate.net]

- 2. electrochemsci.org [electrochemsci.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. ulab360.com [ulab360.com]

- 6. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. biotium.com [biotium.com]

- 11. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Oregon Green 488, Carboxylic Acid for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 (OG 488), a fluorinated analog of fluorescein, stands out as a superior fluorescent probe for live-cell imaging. Its enhanced photostability and a low pKa render its fluorescence largely insensitive to pH fluctuations within the physiological range, making it an invaluable tool for a multitude of applications in cellular biology and drug development. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its application in visualizing key cellular pathways.

Core Properties of Oregon Green 488, Carboxylic Acid

OG 488 overcomes several limitations of its predecessor, fluorescein. Its key advantage lies in its lower pKa of approximately 4.7, which means its fluorescence intensity remains stable across the typical cytosolic and organellar pH range of live cells.[1] This contrasts with fluorescein, which has a pKa of ~6.4 and exhibits significant pH-dependent fluorescence changes in the physiological range. Furthermore, OG 488 demonstrates greater resistance to photobleaching, allowing for longer and more intense imaging sessions.

The quantitative photophysical and chemical properties of Oregon Green 488, Carboxylic Acid are summarized below for easy reference and comparison.

| Property | Value | Reference |

| Synonyms | OG 488, 2',7'-Difluorofluorescein | [1] |

| Molecular Formula | C₂₀H₁₀F₂O₅ | [1] |

| Molecular Weight | 368.3 g/mol | [1][2] |

| Excitation Max. | ~496 nm | [2] |

| Emission Max. | ~524 nm | [2] |

| Molar Extinction Coefficient | ~76,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield | ~0.91 ± 0.05 | |

| pKa | ~4.7 | [1] |

| Solubility | DMSO, DMF |

Experimental Protocols for Live-Cell Imaging

The utility of OG 488, carboxylic acid in live-cell imaging is broad. However, as the free acid form is not readily cell-permeant, its introduction into the cytoplasm requires specific loading techniques. The acetoxymethyl (AM) ester form of OG 488 is an alternative for passive loading, but for direct use of the carboxylic acid, the following methods are recommended.

Protocol 1: Loading OG 488, Carboxylic Acid via Scrape Loading

This method is a simple and rapid technique for introducing membrane-impermeant molecules into a large number of adherent cells.

Materials:

-

Oregon Green 488, Carboxylic Acid

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Complete cell culture medium

-

Rubber policeman or cell scraper

-

Fluorescence microscope

Procedure:

-

Culture adherent cells to confluency on coverslips or in culture dishes.

-

Prepare a working solution of OG 488, carboxylic acid in PBS at a concentration of 0.1-1.0 mg/mL.

-

Aspirate the culture medium and rinse the cells once with PBS.

-

Add a small volume of the OG 488 working solution to the cells, just enough to cover the cell monolayer.

-

Gently scrape the cell monolayer with a sterile rubber policeman or cell scraper, creating several intersecting lines.

-

Incubate the cells for 1-5 minutes at room temperature to allow the dye to enter the scraped cells.

-

Gently wash the cells three times with pre-warmed complete culture medium to remove excess dye.

-

Image the cells using a fluorescence microscope with appropriate filter sets for OG 488 (e.g., FITC/GFP filter set). The dye will have loaded into the cells along the scrape lines and may transfer to adjacent cells via gap junctions.

Protocol 2: Loading OG 488, Carboxylic Acid via Microinjection

Microinjection allows for the precise delivery of the dye into individual cells, offering excellent control over the amount of dye introduced.

Materials:

-

Oregon Green 488, Carboxylic Acid

-

Microinjection buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4)

-

Micropipettes (borosilicate glass)

-

Microinjector and micromanipulator system

-

Inverted fluorescence microscope

Procedure:

-

Prepare a solution of OG 488, carboxylic acid in microinjection buffer at a concentration of 1-10 mM.

-

Back-fill a micropipette with the OG 488 solution.

-

Mount the micropipette onto the microinjector system.

-

Identify the target cell(s) under the microscope.

-

Carefully bring the micropipette into contact with the cell membrane and apply a brief, controlled pressure pulse to inject the dye into the cytoplasm.

-

Withdraw the micropipette and move to the next target cell.

-

After injection, allow the cells to recover for a short period (e.g., 15-30 minutes) before imaging.

-

Image the injected cells using a fluorescence microscope.

Application: Ratiometric pH Measurement in Lysosomes

Due to its pKa of ~4.7, OG 488 is an excellent probe for measuring the pH of acidic organelles such as lysosomes.[4] For this application, OG 488 is often conjugated to dextran, which is taken up by cells through endocytosis and delivered to lysosomes. Ratiometric imaging, by exciting at both a pH-sensitive and a pH-insensitive wavelength, allows for quantitative pH measurements that are independent of dye concentration.

Protocol 3: Measuring Lysosomal pH with OG 488-Dextran

Materials:

-

Oregon Green 488-Dextran conjugate

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., HBSS)

-

Confocal or widefield fluorescence microscope with filter sets for dual-wavelength excitation (e.g., 440 nm and 490 nm) and emission collection (~520 nm).

-

Calibration buffers of known pH containing ionophores (e.g., nigericin and monensin)

Procedure:

-

Loading: Incubate cells with OG 488-Dextran (e.g., 1 mg/mL in complete medium) for 2-4 hours to allow for endocytic uptake.

-

Chase: Wash the cells with fresh medium and incubate for an additional 1-2 hours to ensure the trafficking of the dextran to lysosomes.

-

Imaging: Replace the culture medium with live-cell imaging medium. Acquire two images of the cells, one with excitation at the pH-sensitive wavelength (~490 nm) and another at the pH-insensitive isosbestic point (~440 nm).

-

Calibration: To generate a standard curve, treat the cells with calibration buffers of varying pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0) containing ionophores to equilibrate the lysosomal pH with the external buffer pH. Acquire ratiometric images at each pH.

-

Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for individual lysosomes in both the experimental and calibration images. Use the calibration curve to convert the fluorescence ratios of the experimental cells into absolute pH values.

References

Oregon Green 488: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 is a versatile, bright green fluorescent dye prized for its photostability and pH insensitivity within the physiological range. A derivative of fluorescein, it offers significant advantages for a variety of applications in biological research, including fluorescence microscopy, flow cytometry, and high-throughput screening. Proper handling, including appropriate solubilization and storage, is paramount to ensure the dye's performance and the reproducibility of experimental results. This guide provides an in-depth overview of the solubility and storage conditions for Oregon Green 488 and its common reactive derivatives.

Core Properties and Derivatives

Oregon Green 488 is available in several forms, each tailored for specific applications. The parent molecule is the carboxylic acid, which can be used as a pH indicator in acidic environments due to its low pKa of approximately 4.7.[1][2] More commonly, researchers utilize its amine-reactive succinimidyl ester (SE) for labeling proteins and peptides, or its azide form for conjugation via click chemistry. The acetoxymethyl (AM) ester variant is employed for loading the dye into live cells to measure intracellular ion concentrations.

Solubility of Oregon Green 488 and its Derivatives

The solubility of Oregon Green 488 is highly dependent on its chemical form. While the parent compound, fluorescein, is water-soluble, Oregon Green 488 exhibits poorer solubility in aqueous solutions.[3][4] For most applications, organic solvents are required to prepare stock solutions.

Table 1: Solubility of Oregon Green 488 Derivatives

| Derivative | Recommended Solvent | Concentration | Notes |

| Oregon Green 488, Carboxylic Acid | DMSO, Chloroform | Not specified | Generally has poor water solubility. |

| Oregon Green 488, Succinimidyl Ester (SE) | Anhydrous DMSO | 80 mg/mL (157.06 mM) | Sonication is recommended for complete dissolution. |

| Oregon Green 488, Azide | DMSO | 50 mg/mL (78.41 mM) | Sonication may be required. |

| Oregon Green 488 BAPTA-1, AM | Anhydrous DMSO | 2-5 mM | Prepare fresh for each experiment if possible. |

Storage and Stability

Correct storage is critical to prevent the degradation of Oregon Green 488 and its derivatives. As a general rule, all forms of the dye should be protected from light.

Table 2: Storage Conditions for Oregon Green 488 Derivatives

| Derivative | Solid Form Storage | Stock Solution Storage | Stability |

| Oregon Green 488, Carboxylic Acid | -20°C | Not specified | ≥ 4 years when stored properly as a solid. |

| Oregon Green 488, Succinimidyl Ester (SE) | -5 to -30°C, desiccate | -20°C (short-term), -80°C (long-term) | Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. |

| Oregon Green 488, Azide | ≤-20°C, desiccate | -20°C (up to 1 month), -80°C (up to 6 months) | Must be stored in a sealed container, away from moisture. |

| Oregon Green 488 BAPTA-1, AM | -20°C, desiccate | -20°C | Stock solutions are stable for up to 3 months when stored in tightly sealed vials. |

| Oregon Green 488 Labeled Conjugates | 4°C (short-term), -20°C (long-term) | 4°C (short-term), -20°C (long-term) | Can be stable for several months at 4°C. For long-term storage, aliquot and freeze. Avoid repeated freeze-thaw cycles. |

Experimental Protocols and Workflows

Preparation of Stock Solutions

A generalized workflow for preparing a stock solution of a reactive Oregon Green 488 derivative is outlined below. Always refer to the manufacturer's specific instructions for the particular product.

Caption: General workflow for preparing Oregon Green 488 stock solutions.

Protein Labeling with Oregon Green 488 Succinimidyl Ester

The succinimidyl ester (SE) of Oregon Green 488 reacts with primary amines on proteins to form stable covalent bonds. The following diagram illustrates a typical protein labeling and purification workflow.

Caption: Workflow for labeling proteins with Oregon Green 488 SE.

Intracellular Loading of Oregon Green 488 BAPTA-1, AM

The AM ester form of Oregon Green 488 derivatives allows for passive diffusion across the cell membrane. Once inside the cell, esterases cleave the AM groups, trapping the fluorescent indicator.

Caption: Workflow for loading live cells with Oregon Green 488 AM ester.

By adhering to these guidelines for solubility and storage, researchers can ensure the optimal performance of Oregon Green 488 in their experimental applications, leading to reliable and high-quality data.

References

- 1. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to the Photostability of Oregon Green 488 in Acidic Environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of Oregon Green 488 (OG 488), a widely used green-fluorescent dye, with a particular focus on its performance in acidic conditions. Understanding the photophysical behavior of fluorophores under various experimental settings is critical for the accuracy and reproducibility of fluorescence-based assays in research and drug development.

Introduction to Oregon Green 488

Oregon Green 488 is a derivative of fluorescein, engineered to offer significant advantages over its parent compound. These improvements include greater photostability and a lower acid dissociation constant (pKa), making its fluorescence less sensitive to pH fluctuations within the physiological range.[1][2][3] With a pKa of approximately 4.6-4.8, OG 488 is a valuable tool for monitoring pH changes in acidic organelles and pathways.[4][5][6] Its bright fluorescence and excitation maximum well-suited for the common 488 nm laser line have led to its widespread adoption in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

While OG 488 is known for its enhanced photostability compared to fluorescein, its performance under acidic conditions (pH < pKa) warrants a more detailed examination. In such environments, the protonation state of the fluorophore changes, which can significantly impact its photophysical properties, including its resistance to photobleaching.

Photophysical Properties of Oregon Green 488

The fluorescence of OG 488, like other fluorescein derivatives, is dependent on its chemical structure and the surrounding environment. Key photophysical parameters include its molar extinction coefficient, quantum yield, and fluorescence lifetime.

| Property | Value | Reference |

| pKa | ~4.6 - 4.8 | [4][5][6] |

| Excitation Maximum (pH > 6) | ~496 nm | [5] |

| Emission Maximum (pH > 6) | ~524 nm | [5] |

| Molar Extinction Coefficient | >70,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φf) | ~0.92 | [7] |

The Impact of Acidic pH on OG 488 Photostability

The protonation state of fluorescein and its derivatives is a key determinant of their photophysical behavior.[8] In solutions with a pH below the pKa of the fluorophore, the equilibrium shifts towards the protonated, less fluorescent form. This change in molecular form can influence the susceptibility of the dye to photodegradation.

Fluorescence Lifetime in Acidic Conditions

Recent studies have provided quantitative data on the fluorescence lifetime of OG 488 across a range of pH values. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. A shorter fluorescence lifetime can indicate a less stable excited state, which may be more prone to photobleaching.

A study investigating the fluorescence lifetime of OG 488 in solutions of varying pH demonstrated a clear trend of decreasing lifetime with decreasing pH, particularly below the pKa of the dye.[9]

| pH | Average Fluorescence Lifetime (ns) |

| 1 | ~2.0 |

| 2 | ~2.5 |

| 3 | ~3.0 |

| 4 | ~3.5 |

| 5 | ~4.0 |

| 6 | ~4.0 |

Data adapted from a study on the fluorescence lifetime of Oregon Green 488 in solutions of different pH.[9]

This data indicates that in highly acidic environments, the excited state of OG 488 is significantly shorter-lived. This is likely due to the increased population of the protonated form of the dye, which has different excited-state deactivation pathways compared to the deprotonated form that predominates at physiological pH.

Photobleaching in Acidic Environments

For fluorescein, it has been shown that the photodegradation rate is influenced by both pH and the presence of oxygen. The mechanism of photobleaching often involves the formation of reactive oxygen species (ROS) from the triplet state of the fluorophore.[8] The population of the triplet state and the subsequent reactions can be pH-dependent.

The following diagram illustrates the general principle of how pH can influence the photophysical pathways of a fluorescein derivative like OG 488.

Caption: Influence of pH on the photophysical pathways of OG 488.

Experimental Protocol for Measuring OG 488 Photostability at Different pH Values

To quantitatively assess the photostability of OG 488 under specific acidic conditions, a well-controlled experimental setup is required. The following protocol outlines a general methodology that can be adapted for this purpose.

Materials

-

Oregon Green 488, carboxylic acid, succinimidyl ester, or other appropriate derivative

-

High-purity water

-

A series of buffers with pH values spanning the desired acidic range (e.g., citrate-phosphate buffers for pH 2-8)

-

Spectrophotometer

-

Fluorometer or fluorescence microscope with a sensitive camera

-

Appropriate laser source (e.g., 488 nm) and filters

-

Neutral density filters

-

Microscope slides and coverslips, or microplates

Sample Preparation

-

Prepare a stock solution of OG 488: Dissolve the OG 488 derivative in a suitable solvent (e.g., DMSO) to a concentration of 1-10 mM.

-

Prepare working solutions: Dilute the stock solution in the various pH buffers to a final concentration that yields a measurable fluorescence signal without significant inner filter effects (typically in the low micromolar to nanomolar range). Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <0.1%).

-

Prepare samples for measurement:

-

For fluorometer measurements: Transfer the working solutions to cuvettes.

-

For microscopy measurements: Pipette a small volume of the working solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation. Alternatively, use a microplate reader compatible with fluorescence measurements.

-

Photobleaching Measurement

-

Set up the illumination source: Use a stable laser source with a wavelength close to the excitation maximum of OG 488 (488 nm). Use neutral density filters to adjust the illumination intensity to a level that induces photobleaching on a reasonable timescale.

-

Acquire initial fluorescence intensity (t=0): Measure the fluorescence intensity of the sample before significant photobleaching has occurred.

-

Continuous illumination and data acquisition: Continuously illuminate the sample with the excitation light and record the fluorescence intensity at regular intervals over time until the signal has decayed to a significant extent (e.g., less than 50% of the initial intensity).

-

Repeat for all pH values: Perform the photobleaching measurements for each of the prepared pH-buffered OG 488 solutions, ensuring that the illumination conditions (laser power, exposure time, etc.) are identical for all samples.

Data Analysis

-

Normalize the fluorescence intensity: For each time point, divide the measured fluorescence intensity by the initial intensity at t=0.

-

Plot the normalized intensity versus time: This will generate a photobleaching curve for each pH condition.

-

Determine the photobleaching rate constant (k): Fit the photobleaching curve to an exponential decay function (single or double exponential may be appropriate). The rate constant(s) from this fit will provide a quantitative measure of the photostability.

-

Calculate the photobleaching half-life (t½): The half-life can be calculated from the rate constant using the formula: t½ = ln(2) / k. A longer half-life indicates greater photostability.

The following diagram illustrates the experimental workflow for assessing the photostability of OG 488 at different pH values.

Caption: Workflow for measuring the photostability of OG 488 at different pH values.

Conclusion and Recommendations

Oregon Green 488 is a robust and versatile fluorescent probe that offers significant advantages over fluorescein, particularly in terms of photostability and pH insensitivity in the physiological range. However, for applications in acidic environments, it is crucial to consider the potential for altered photophysical properties.

The available data on the fluorescence lifetime of OG 488 strongly suggests that its excited state is less stable at low pH. While direct quantitative data on the photobleaching rate under these conditions is limited, it is prudent to assume that the photostability of OG 488 will be reduced in acidic media.

For researchers and drug development professionals utilizing OG 488 in assays involving acidic compartments or pH gradients, the following recommendations are advised:

-

Empirically determine photostability: Whenever possible, perform photostability measurements under the specific acidic conditions of your experiment using the protocol outlined in this guide.

-

Minimize light exposure: Employ strategies to reduce the total light dose on the sample, such as using the lowest possible excitation power, minimizing exposure times, and using sensitive detectors.

-

Use appropriate controls: Include control experiments to account for any pH-dependent changes in fluorescence intensity that are not due to the experimental variable of interest.

-

Consider alternative probes: For experiments in highly acidic environments where photostability is a major concern, it may be beneficial to evaluate alternative green fluorescent dyes that are specifically designed for acidic conditions.

By carefully considering the impact of pH on the photostability of Oregon Green 488, researchers can ensure the generation of more accurate and reliable data in their fluorescence-based studies.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Oregon Green 488 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green™ 488 (OG 488) carboxylic acid, a versatile fluorophore with significant applications in biological research. We will delve into its discovery and development, detailing its chemical properties, and provide established protocols for its use in key experimental techniques.

Discovery and Development

Oregon Green™ 488, a fluorinated analog of fluorescein, was developed to address some of the key limitations of its predecessor. Fluorescein, while widely used, exhibits pH-dependent fluorescence and is prone to photobleaching. The synthesis of Oregon Green™ dyes, including OG 488, was first reported by Sun, Gee, Klaubert, and Haugland in their 1997 paper, "Synthesis of Fluorinated Fluoresceins," published in The Journal of Organic Chemistry.[1]

The key innovation in the development of OG 488 was the introduction of fluorine atoms into the fluorescein structure. This modification resulted in a lower pKa (~4.7) compared to fluorescein (~6.4), rendering the fluorescence of OG 488 essentially insensitive to pH changes within the physiological range.[2] Furthermore, the fluorination conferred greater photostability, allowing for longer exposure times and more robust imaging experiments.[2][3] These enhanced properties have established OG 488 as a superior alternative to fluorescein for many applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Physicochemical Properties

The superior performance of OG 488 as a fluorescent probe is rooted in its distinct physicochemical properties. These properties are summarized in the table below for easy comparison.

| Property | Value | Reference(s) |

| Excitation Maximum | ~496 nm | [4] |

| Emission Maximum | ~524 nm | [4] |

| Molar Extinction Coefficient | ~84,200 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield | ~0.91 | [3] |

| pKa | ~4.7 | [2][6] |

| Molecular Weight (Carboxylic Acid) | ~412.30 g/mol |

Experimental Protocols

OG 488 carboxylic acid and its derivatives, particularly the succinimidyl ester, are widely used for covalent labeling of biomolecules. Below are detailed protocols for common applications.

Protein Labeling with Oregon Green™ 488 Succinimidyl Ester

This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.[4]

Materials:

-

Oregon Green™ 488 succinimidyl ester (OG 488, SE)

-

Protein to be labeled (in an amine-free buffer like PBS)

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Elution buffer (e.g., PBS)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of approximately 2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS through dialysis or buffer exchange chromatography.

-

Reaction Setup:

-

To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH of the reaction mixture.

-

Allow a vial of OG 488, SE to warm to room temperature.

-

Transfer the protein solution to the vial of reactive dye.

-

-

Incubation: Gently mix the solution and incubate for 1 hour at room temperature, protected from light.

-

Purification:

-

Prepare a purification column according to the manufacturer's instructions.

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled protein with elution buffer. The first colored band to elute is the OG 488-labeled protein.

-

Collect the fractions containing the labeled protein.

-

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Fluorescence Microscopy with OG 488-Conjugated Probes

This protocol provides a general guideline for staining fixed cells with an OG 488-conjugated antibody.

Materials:

-

Cells grown on coverslips

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

OG 488-conjugated primary or secondary antibody

-

Mounting medium

-

Fluorescence microscope with appropriate filters for FITC/GFP

Procedure:

-

Cell Fixation:

-

Wash the cells with PBS.

-

Fix the cells with fixation buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Antibody Staining:

-

Dilute the OG 488-conjugated antibody in blocking buffer to the recommended concentration.

-

Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.

-

-

Washing: Wash the cells three times with PBS to remove unbound antibodies.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with a filter set appropriate for OG 488 (excitation ~490 nm, emission ~525 nm).

Flow Cytometry with OG 488-Labeled Cells

This protocol describes the staining of cells for flow cytometric analysis using an OG 488-conjugated antibody.

Materials:

-

Cell suspension

-

FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

OG 488-conjugated antibody

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in FACS buffer.

-

Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

-

Blocking (optional): To block Fc receptors and reduce non-specific binding, incubate cells with an Fc block reagent for 10-15 minutes on ice.

-

Antibody Staining:

-

Add the appropriate amount of OG 488-conjugated antibody to the cell suspension.

-

Incubate for 30 minutes on ice, protected from light.

-

-

Washing:

-

Wash the cells twice with FACS buffer by centrifugation and resuspension to remove unbound antibody.

-

-

Analysis:

-

Resuspend the cells in an appropriate volume of FACS buffer.

-

Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a detector appropriate for the emission of OG 488 (typically around 530/30 nm).

-

Signaling Pathways and Experimental Workflows

The unique properties of OG 488 make it an invaluable tool for visualizing and quantifying dynamic cellular processes. Below are diagrams illustrating its application in a common signaling pathway and an experimental workflow.

GPCR-Mediated Calcium Signaling

Oregon Green™ 488 BAPTA-1, AM is a cell-permeant derivative of OG 488 that is widely used to measure intracellular calcium concentrations. Upon activation, Gq-coupled G protein-coupled receptors (GPCRs) initiate a signaling cascade that results in the release of calcium from intracellular stores. This process can be monitored in real-time using OG 488 BAPTA-1.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488 (OG 488) is a bright, photostable green fluorescent dye commonly used for labeling proteins and other biomolecules.[1][2][3][4] As a fluorinated analog of fluorescein, it offers significant advantages, including greater photostability and a lower pKa (~4.7), which renders its fluorescence largely insensitive to pH in the physiological range.[1][2][4][5] The succinimidyl ester (SE) functional group of OG 488 readily reacts with primary amine groups on proteins, such as the ε-amino group of lysine residues and the N-terminal amine, to form stable covalent amide bonds.[3][6] This document provides a detailed protocol for the conjugation of OG 488, SE to proteins, purification of the conjugate, and calculation of the degree of labeling.

Materials and Equipment

| Reagents | Equipment |

| Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester | Spectrophotometer |

| Protein of interest (≥ 2 mg/mL) | Vortex mixer |

| Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Magnetic stirrer and stir bar |

| Reaction Buffer: 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate, pH 8.3-8.5 | Microcentrifuge |

| Purification Column: Size-exclusion chromatography resin (e.g., Sephadex G-25) | Chromatography columns |

| Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Pipettes and tips |

| Quenching Reagent (Optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0 | Collection tubes |

Experimental Protocols

Preparation of Reagents

a. Protein Solution:

-

The protein to be labeled must be purified and in a buffer free of primary amines (e.g., Tris) or ammonium ions, as these will compete with the labeling reaction.[6]

-

If necessary, dialyze the protein against PBS.

-

For optimal results, the protein concentration should be at least 2 mg/mL.[6] Dilute or concentrate the protein as needed.

b. Reaction Buffer:

-

Prepare 0.1 M sodium bicarbonate by dissolving 8.4 g of NaHCO₃ in 1 L of distilled water and adjusting the pH to 8.3.

-

Alternatively, prepare 50 mM sodium borate buffer at pH 8.5.

c. OG 488 Stock Solution:

-

Amine-reactive dyes are moisture-sensitive. Allow the vial of OG 488, SE to equilibrate to room temperature before opening.

-

Prepare a 10 mg/mL or ~20 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[7] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh for each labeling reaction as the reactive compound is not stable in solution.[6]

Protein Conjugation Workflow

The following diagram outlines the key steps in the OG 488 protein conjugation process.

References

- 1. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. Invitrogen™ Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer | Fisher Scientific [fishersci.ca]

- 3. ulab360.com [ulab360.com]

- 4. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

Application Notes and Protocols: Oregon Green 488 Antibody Labeling Efficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oregon Green 488

Oregon Green 488 is a bright, green-fluorescent dye well-suited for the 488 nm laser line, making it a popular choice for antibody conjugation in various life science applications.[1][2] Its succinimidyl ester (SE) derivative reacts efficiently with primary amines on proteins, such as the lysine residues on antibodies, to form stable covalent bonds.[3] A significant advantage of Oregon Green 488 over fluorescein is its lower pKa (around 4.7), which renders its fluorescence less sensitive to pH changes within the physiological range.[2][3] Additionally, it exhibits greater photostability than fluorescein, which is crucial for applications requiring prolonged exposure to excitation light, such as confocal microscopy.[2][3]

These properties make Oregon Green 488-labeled antibodies valuable tools for techniques including:

-

Immunofluorescence (IF) and Immunocytochemistry (ICC)

-

Flow Cytometry

-

Enzyme-Linked Immunosorbent Assay (ELISA)

Quantitative Data on Labeling Efficiency

The efficiency of antibody labeling is typically quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL is critical for achieving a strong fluorescent signal without compromising the antibody's antigen-binding affinity. For IgG antibodies, a DOL of 4-8 moles of Oregon Green 488 per mole of antibody is generally considered optimal.[3]

The following table summarizes the expected impact of key experimental parameters on the DOL. Please note that these are general guidelines, and optimal conditions may vary for different antibodies.

| Parameter | Variation | Expected Impact on DOL | Rationale |

| Dye-to-Protein Molar Ratio | Increasing the ratio | Increase | A higher concentration of the Oregon Green 488 NHS ester drives the reaction towards more extensive labeling of the available primary amines on the antibody. |

| Decreasing the ratio | Decrease | A lower concentration of the dye will result in fewer lysine residues being labeled. | |

| Reaction Time | Increasing the time | Increase (up to a plateau) | The conjugation reaction proceeds over time. However, after a certain point (typically 1-2 hours at room temperature), the reaction nears completion, and further incubation has a minimal effect on the DOL.[4] |

| Decreasing the time | Decrease | Shorter reaction times will not allow the conjugation reaction to proceed to completion, resulting in a lower DOL. | |

| Antibody Concentration | Higher concentration (e.g., >2 mg/mL) | Higher Efficiency | A higher concentration of the antibody can favor the bimolecular reaction with the dye, leading to a more efficient conjugation. |

| Lower concentration (e.g., <1 mg/mL) | Lower Efficiency | Dilute antibody solutions can lead to less efficient labeling. | |

| pH of Reaction Buffer | pH 8.0-9.0 | Optimal | The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH, where the amine groups are deprotonated and more nucleophilic. |

| pH < 7.5 | Decrease | At a neutral or acidic pH, a larger proportion of the primary amines on the antibody will be protonated, reducing their reactivity with the NHS ester. | |

| Antibody Isotype | Different Isotypes (e.g., IgG, IgM) | Variable | The number and accessibility of lysine residues can vary between different antibody isotypes and even between different monoclonal antibodies of the same isotype. Therefore, the optimal labeling conditions and resulting DOL may differ. |

Experimental Protocols

Protocol 1: Oregon Green 488 Labeling of IgG Antibodies

This protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

-

1 mg of purified antibody in an amine-free buffer (e.g., PBS) at a concentration of 2 mg/mL.

-

Oregon Green 488, succinimidyl ester (SE)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the antibody for reaction with the dye. If necessary, dialyze the antibody against PBS.

-

Adjust the antibody concentration to 2 mg/mL in PBS.

-

-

Dye Preparation:

-

Warm the vial of Oregon Green 488 SE to room temperature.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use, as the NHS ester is moisture-sensitive.

-

-

Labeling Reaction:

-

Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL antibody solution.

-

Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio. For a starting point, a 10-fold molar excess of dye to antibody is often used.

-

Add the calculated volume of the Oregon Green 488 SE stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Prepare a purification column according to the manufacturer's instructions, equilibrating with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled antibody with PBS. The green-colored conjugate will separate from the unreacted dye (which moves slower).

-

Collect the fractions containing the labeled antibody.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

Procedure:

-

Measure the absorbance of the purified, labeled antibody solution at 280 nm (A280) and 496 nm (A496) using a spectrophotometer.

-

Calculate the concentration of the antibody and the dye using the following equations:

-

Molar extinction coefficient of Oregon Green 488 at 496 nm (ε_dye): 70,000 M⁻¹cm⁻¹

-

Correction factor (CF) for Oregon Green 488 at 280 nm: A280 of dye / A496 of dye (typically around 0.12)

-

Molar extinction coefficient of IgG at 280 nm (ε_protein): 203,000 M⁻¹cm⁻¹

Corrected A280 = A280 - (A496 x CF)

Antibody Concentration (M) = Corrected A280 / ε_protein

Dye Concentration (M) = A496 / ε_dye

DOL = Dye Concentration (M) / Antibody Concentration (M)

-

Visualizations

Experimental Workflow for Antibody Labeling

Caption: Workflow for Oregon Green 488 antibody labeling.

Signaling Pathway: EGFR Signaling

Oregon Green 488-labeled antibodies can be used to visualize key proteins in signaling pathways. For example, an anti-EGFR antibody conjugated to Oregon Green 488 can be used in immunofluorescence to study the localization and expression of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.

Caption: Simplified EGFR signaling pathway.

References

- 1. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ulab360.com [ulab360.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Oregon Green™ 488, Carboxylic Acid in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488 (OG 488) is a bright, photostable green fluorescent dye that serves as a robust tool in flow cytometry. Its excitation and emission spectra are well-suited for the common 488 nm blue laser, making it an excellent alternative to fluorescein. A key advantage of OG 488 is its lower pKa of approximately 4.7, rendering its fluorescence essentially pH-insensitive within the physiological range of most cellular compartments.[1][2][3] However, this property also makes it a sensitive probe for measuring pH in acidic organelles.[4] This document provides detailed application notes and protocols for the use of OG 488 carboxylic acid and its derivatives in flow cytometry for cell proliferation analysis, intracellular pH measurement, and cell viability assessment.

Photophysical and Chemical Properties

Oregon Green™ 488 offers superior photostability and a high quantum yield, contributing to bright, stable signals in flow cytometry applications.[5][6] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum | ~496 nm | [2][3] |

| Emission Maximum | ~524 nm | [2][3] |

| Recommended Laser | 488 nm | [4] |

| Common Emission Filter | 530/30 nm bandpass | [7] |

| Quantum Yield | ~0.91 | [5] |

| Molar Extinction Coefficient (ε) | >75,000 cm⁻¹M⁻¹ | [6] |

| pKa | ~4.7 | [1][2][3] |

| Reactive Forms | Carboxylic Acid, Succinimidyl Ester (SE), Diacetate Succinimidyl Ester (carboxy-DFFDA, SE) | [2][4][8] |

| Storage Conditions | -20°C, protect from light | [1][2] |

Application 1: Cell Proliferation Assay

Cell proliferation can be effectively monitored using CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (carboxy-DFFDA, SE). This cell-permeant dye is initially colorless and non-fluorescent but becomes brightly fluorescent upon hydrolysis by intracellular esterases. The succinimidyl ester group then covalently reacts with intracellular amines, ensuring the dye is well-retained. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of the fluorescence intensity. This allows for the visualization of successive generations as distinct peaks in a flow cytometry histogram.[8][9][10][11]

Experimental Protocol: Cell Proliferation

-

Reagent Preparation:

-

Prepare a stock solution of CellTrace™ OG 488 (carboxy-DFFDA, SE) by dissolving the contents of one vial in anhydrous DMSO to a final concentration of 5 mM.[12]

-

For staining, dilute the stock solution in an appropriate buffer (e.g., PBS) to a final working concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.[12]

-

-

Cell Staining:

-

Harvest cells and wash them in PBS.

-

Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in the dye working solution.

-

Incubate for 10-15 minutes at room temperature or 37°C, protected from light, to allow for dye uptake.[12]

-

To quench the reaction and hydrolyze any free dye, add an equal volume of cell culture medium and incubate for an additional 5 minutes.[12]

-

-

Cell Culture and Stimulation:

-

Pellet the labeled cells by centrifugation and resuspend them in fresh, pre-warmed cell culture medium.

-

Incubate for 15-30 minutes at 37°C to ensure complete reaction of the dye with intracellular proteins.[12]

-

Wash the cells again and resuspend in fresh medium.

-

Distribute the stained cells into culture plates and add the desired stimulus to induce proliferation.[11]

-

Culture the cells for the desired period.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and, if desired, stain for other cell surface or intracellular markers.

-

Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).

-

Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a green emission filter (e.g., 530/30 nm).[7]

-

Cell Proliferation Assay Workflow.

Application 2: Intracellular pH Measurement in Acidic Organelles

While OG 488 is pH-insensitive at physiological pH, its fluorescence is pH-dependent in acidic environments (pKa ~4.7). This characteristic allows for the measurement of pH in acidic organelles such as phagosomes. A common method involves dual-labeling particles (e.g., zymosan) with the pH-sensitive OG 488 and a pH-insensitive red fluorescent dye. The ratio of the two fluorescence signals can then be used to determine the pH by comparison to a calibration curve.[13]

Experimental Protocol: Intracellular pH Measurement

-

Calibration Curve Generation:

-

Prepare a series of buffers with known pH values (e.g., ranging from pH 4.0 to 7.0).

-

Treat cells with a proton ionophore (e.g., nigericin) in these high-potassium buffers to equilibrate the intracellular and extracellular pH.[13][14]

-

Acquire data on the flow cytometer for cells at each pH value to generate a calibration curve of the fluorescence ratio versus pH.[14]

-

-

Sample Preparation and Staining:

-

Prepare cells and incubate them with the dual-labeled particles.

-

Allow for phagocytosis to occur.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer with a 488 nm laser.

-

Collect the green fluorescence from OG 488 (e.g., 530/30 nm filter) and the red fluorescence from the pH-insensitive dye.

-

Calculate the ratio of the green to red fluorescence intensity for each cell.

-

Determine the intracellular pH of the phagosomes by interpolating the measured fluorescence ratio on the calibration curve.

-

References

- 1. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. abpbio.com [abpbio.com]

- 3. 5-OG488 acid [equivalent to Oregon Green® 488 carboxylic acid, 5-isomer] | AAT Bioquest [aatbio.com]

- 4. Oregon Green 488 Dye | Thermo Fisher Scientific - AR [thermofisher.com]

- 5. ucl.ac.uk [ucl.ac.uk]